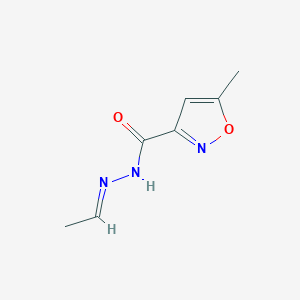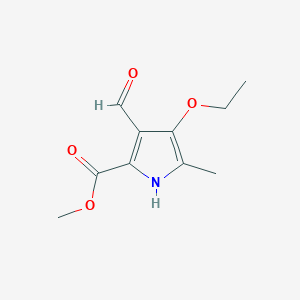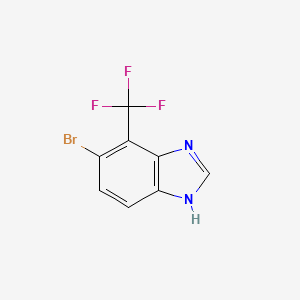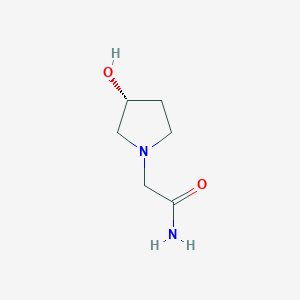
Copper;furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;furan-2-carboxylate is a coordination compound where copper ions are coordinated with furan-2-carboxylate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper;furan-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of copper salts with furan-2-carboxylic acid. For instance, copper(II) acetate can react with furan-2-carboxylic acid in a solvent like ethanol under reflux conditions to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale reactions similar to laboratory synthesis but optimized for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Copper;furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between different oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Complexation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or oxygen can be used.
Substitution: Ligands such as phosphines or amines can be introduced.
Complexation: Various organic ligands can be used to form new complexes.
Major Products:
Oxidation: Products may include oxidized forms of the copper complex.
Substitution: New copper complexes with different ligands.
Complexation: Multi-metallic complexes or organic-inorganic hybrid materials.
Wissenschaftliche Forschungsanwendungen
Copper;furan-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving furan derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of copper;furan-2-carboxylate involves its ability to coordinate with various substrates, facilitating chemical transformations. The copper center can undergo redox cycling, which is crucial for catalytic processes. The furan-2-carboxylate ligand can stabilize the copper ion and participate in electron transfer processes, enhancing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Copper(II) furan-2-carboxylate: Similar in structure but may have different coordination environments.
Copper(II) thiophene-2-carboxylate: Similar coordination chemistry but with a thiophene ring instead of a furan ring.
Copper(II) nicotinate: Involves coordination with nicotinic acid instead of furan-2-carboxylic acid.
Uniqueness: Copper;furan-2-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions and catalytic properties.
Eigenschaften
Molekularformel |
C10H6CuO6 |
|---|---|
Molekulargewicht |
285.70 g/mol |
IUPAC-Name |
copper;furan-2-carboxylate |
InChI |
InChI=1S/2C5H4O3.Cu/c2*6-5(7)4-2-1-3-8-4;/h2*1-3H,(H,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
OBSQZDSQVQLRQZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=COC(=C1)C(=O)[O-].C1=COC(=C1)C(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)


![2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12870752.png)
![5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12870768.png)






